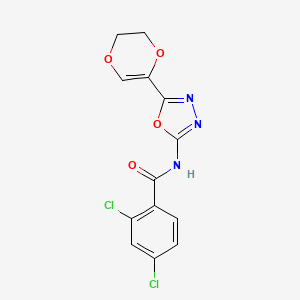

2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O4/c14-7-1-2-8(9(15)5-7)11(19)16-13-18-17-12(22-13)10-6-20-3-4-21-10/h1-2,5-6H,3-4H2,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUWWGJRIPOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the dihydro-1,4-dioxin moiety: This step may involve the reaction of the oxadiazole intermediate with a suitable dihydro-1,4-dioxin derivative.

Formation of the benzamide: The final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dihydro-1,4-dioxin moiety.

Reduction: Reduction reactions may target the oxadiazole ring or the benzamide group.

Substitution: The dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of the target compound, focusing on substituents, molecular properties, synthesis, and biological activity:

Key Observations:

Structural Variations: Halogenation: The target’s 2,4-dichloro substitution contrasts with analogs bearing single halogens (e.g., 4-bromo in compound 21 , 4-chloro in compound 3 ). Dichlorination may enhance lipophilicity and receptor binding compared to mono-halogenated derivatives. Functional Groups: Sulfamoyl (compound in ) and trifluoromethyl (compound 6 ) substituents introduce polar or electron-withdrawing effects, which can modulate solubility and target interactions.

Synthesis and Purity :

- Yields for related compounds vary widely (12–50% in ), suggesting sensitivity to substituent steric effects. High purity (>95%) is consistently achieved via HPLC .

Biological Activity :

- Compounds with sulfamoyl (LMM5 ) or trifluoromethyl (compound 6 ) groups exhibit antifungal or enzyme-inhibitory activity, while dichloro- and bromo-substituted analogs (compound 21 ) target Ca²⁺/calmodulin pathways. The target compound’s dichloro motif may position it within these therapeutic niches, though specific data is lacking.

Spectral Characteristics :

- IR spectra of analogs show consistent C=O stretches (~1668–1681 cm⁻¹) for the amide group . Dichloro substitution would likely downfield-shift aromatic protons in NMR (e.g., δ 7.7–8.4 ppm ).

Critical Analysis of Evidence Gaps

- The target compound lacks explicit synthesis, yield, purity, or bioactivity data in the provided evidence. Comparisons rely on structural analogs.

- Contradictions arise in substituent effects: For example, trifluoromethyl groups (compound 6 ) improve enzyme inhibition but reduce yield (15%), whereas bromo-substituted analogs (compound 21 ) show moderate yields and high purity.

Biological Activity

2,4-Dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure includes dichloro substituents on the benzene ring and a complex heterocyclic moiety attached to the amide nitrogen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism can vary depending on the application context (e.g., anti-inflammatory or anticancer effects). The compound's structure allows it to modulate biological pathways effectively.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds in the oxadiazole family. For instance, derivatives of oxadiazole have demonstrated significant antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, it is hypothesized that its structural characteristics may confer similar activities.

Case Study: Antiproliferative Effects

A study evaluating related oxadiazole derivatives found that several compounds exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549 and HCC827). For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 |

| Compound B | HCC827 | 5.13 ± 0.97 |

| Compound C | NCI-H358 | 0.85 ± 0.05 |

These findings suggest that modifications in the oxadiazole structure can significantly influence biological activity.

Antimicrobial Properties

The antimicrobial efficacy of benzamide derivatives has also been explored. Compounds containing oxadiazole rings have shown activity against both Gram-negative and Gram-positive bacteria. For instance:

| Compound | Microorganism | Activity |

|---|---|---|

| Compound D | E. coli | Inhibitory |

| Compound E | S. aureus | Moderate |

The presence of heterocyclic moieties is believed to enhance the interaction with microbial targets.

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.

- Attachment of Dihydro-1,4-dioxin : Reaction with appropriate derivatives.

- Final Benzamide Formation : Reaction with 2,4-dichlorobenzoyl chloride.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that modifications can significantly impact biological activity:

| Compound Class | Activity Level |

|---|---|

| Simple Benzamides | Low |

| Oxadiazole Derivatives | Moderate to High |

| Dihydro-1,4-Dioxins | Variable |

The complexity introduced by additional functional groups often correlates with enhanced biological properties.

Q & A

Advanced Research Question

- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP: ~3.2) .

- Solubility Prediction : Employ QSPR models (e.g., SwissADME) to optimize formulation (e.g., PEG-based solvents) .

- pKa Estimation : The benzamide NH group has a pKa ~10.5, influencing ionization in physiological pH .

How are toxicity profiles evaluated in preclinical studies?

Advanced Research Question

- In Vitro Assays : HepG2 cell cytotoxicity (CC50) and Ames test for mutagenicity .

- In Vivo Models : Acute toxicity in rodents (LD50) and histopathological analysis of liver/kidney .

Data Example : A related oxadiazole compound showed low hepatotoxicity (CC50 > 100 µM) but moderate renal toxicity at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.